molecular formula C14H12N6O B2737464 [1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone CAS No. 923106-19-8

[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone

Cat. No. B2737464
CAS RN: 923106-19-8
M. Wt: 280.291
InChI Key: HNOMJZKYZNBULU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone, also known as DPT, is a synthetic compound with a wide range of applications in the field of chemistry and biology. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and function of proteins. DPT has also been used as a drug to treat certain types of cancer.

Scientific Research Applications

Complex-Forming and Basicity Properties

A study by Pod''yachev et al. (1994) explored the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone (thione), a related compound, with dysprosium(III) tris(acetylacetonate). This research highlighted the higher basicity and lower acidity of 4,6-dimethyl-2-(1H)-pyrimidinone, emphasizing its coordination without deprotonation in contrast to its thio analog. This finding is significant in understanding the acid-base properties and complex-forming abilities of similar compounds, including 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone (Pod''yachev et al., 1994).

Synthesis and Antimicrobial Activity

The synthesis of novel pyrazole derivatives, including compounds related to 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone, has been investigated for potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of these compounds and evaluated them for in vitro antimicrobial and anticancer activities. Notably, some of these compounds showed higher anticancer activity than the reference drug doxorubicin, along with excellent antimicrobial properties (Hafez et al., 2016).

Structural Characterization and DFT Studies

Abosadiya et al. (2018) conducted synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives, similar in structure to the chemical . They provided insights into their molecular structure through X-ray crystallography and density functional theory (DFT) studies. These findings are essential for understanding the structural aspects and potential applications of such compounds (Abosadiya et al., 2018).

Efficient Synthesis Methods

Darehkordi and Ghazi (2015) explored the efficient ultrasonic-assisted synthesis of dihydropyrimidinone derivatives, which are structurally related to the chemical . Their study provides insights into novel synthesis methods that could potentially be applied to the synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone, enhancing the efficiency of its production (Darehkordi & Ghazi, 2015).

properties

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-7-10(2)17-14(16-9)20-8-12(18-19-20)13(21)11-5-3-4-6-15-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOMJZKYZNBULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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